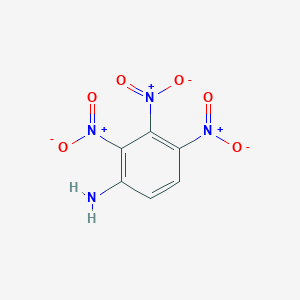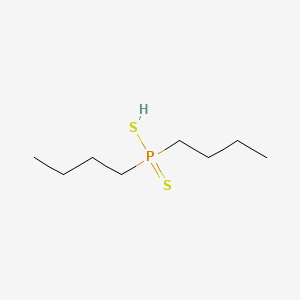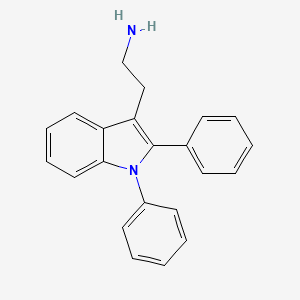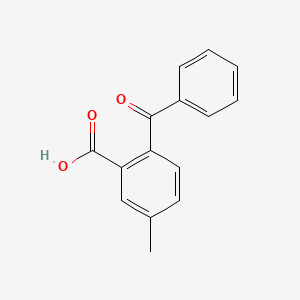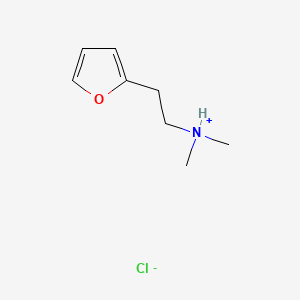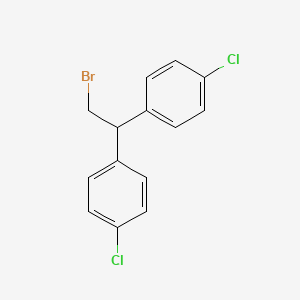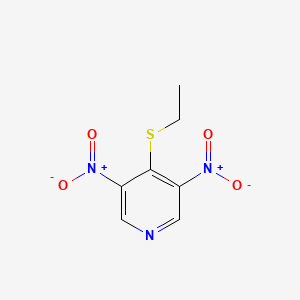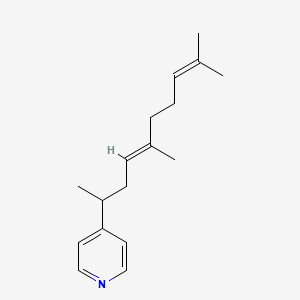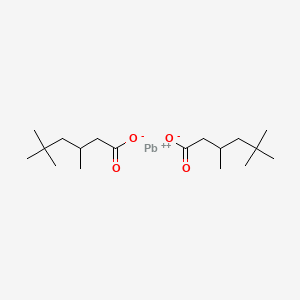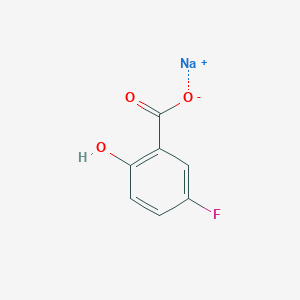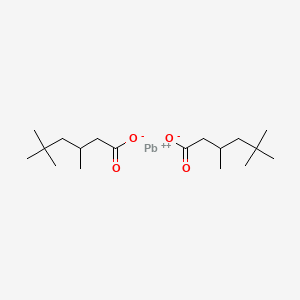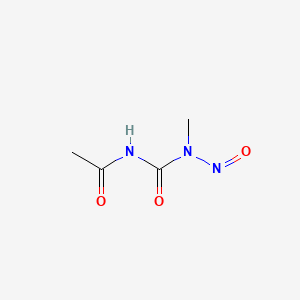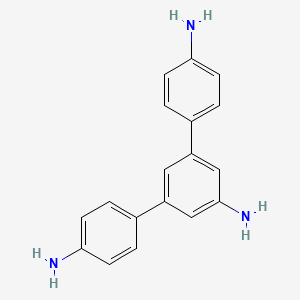![molecular formula C20H20N2O4 B13749227 butyl 4-(6-methyl-4-oxo-4H-benzo[d][1,3]oxazin-2-ylamino)benzoate](/img/structure/B13749227.png)
butyl 4-(6-methyl-4-oxo-4H-benzo[d][1,3]oxazin-2-ylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-(6-methyl-4-oxo-4H-benzo[d][1,3]oxazin-2-ylamino)benzoate is a complex organic compound with the molecular formula C20H20N2O4 and a molecular weight of 352.3838 . This compound belongs to the class of oxazines, which are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring. The presence of the benzo[d][1,3]oxazin-2-ylamino group in its structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(6-methyl-4-oxo-4H-benzo[d][1,3]oxazin-2-ylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with 6-methyl-4-oxo-4H-benzo[d][1,3]oxazin-2-yl chloride under suitable conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then esterified with butanol in the presence of a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Butyl 4-(6-methyl-4-oxo-4H-benzo[d][1,3]oxazin-2-ylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Hydroxyl derivatives.
Substitution: Substituted benzoate derivatives.
Aplicaciones Científicas De Investigación
Butyl 4-(6-methyl-4-oxo-4H-benzo[d][1,3]oxazin-2-ylamino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of butyl 4-(6-methyl-4-oxo-4H-benzo[d][1,3]oxazin-2-ylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may act as an inhibitor of certain proteases or kinases, thereby affecting cellular signaling pathways and leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Etifoxine: A potent GABA receptor inhibitor.
Efavirenz: An efficient inhibitor of reverse transcriptase against HIV-1 mutant strain.
4H-Benzo[d][1,3]oxazines: Used as human leucocyte elastase and C1r serine protease inhibitors.
Uniqueness
Butyl 4-(6-methyl-4-oxo-4H-benzo[d][1,3]oxazin-2-ylamino)benzoate is unique due to its specific structural features, such as the presence of the butyl ester group and the 6-methyl-4-oxo-4H-benzo[d][1,3]oxazin-2-ylamino moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C20H20N2O4 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
butyl 4-[(6-methyl-4-oxo-3,1-benzoxazin-2-yl)amino]benzoate |
InChI |
InChI=1S/C20H20N2O4/c1-3-4-11-25-18(23)14-6-8-15(9-7-14)21-20-22-17-10-5-13(2)12-16(17)19(24)26-20/h5-10,12H,3-4,11H2,1-2H3,(H,21,22) |
Clave InChI |
OGKPWJCQRPMWFU-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)C)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


